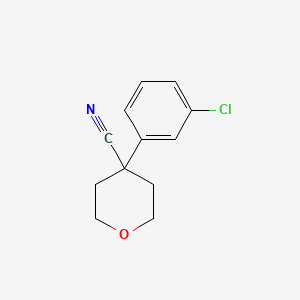

4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

Description

Properties

IUPAC Name |

4-(3-chlorophenyl)oxane-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYRKNZKSDWJLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The acid-catalyzed route involves a two-step process beginning with the formation of a tetrahydropyran intermediate. A phenol derivative reacts with γ-butyrolactone in the presence of a base, followed by acid-mediated cyclization to form the target compound.

Critical parameters:

-

Catalyst selection: Zinc chloride (ZnCl₂) and trifluoromethanesulfonic acid show optimal activity, with the latter achieving 78% yield in patent CN108148032B.

-

Temperature profile: Cyclization occurs efficiently at 150°C, though lower temperatures (75-100°C) reduce side product formation.

-

Solvent systems: Dichloromethane enhances intermediate solubility, while ethanol improves final product crystallization.

Table 1: Acid-Catalyzed Method Performance Metrics

| Parameter | ZnCl₂ System | Triflic Acid System |

|---|---|---|

| Reaction Time (hr) | 12 | 8 |

| Yield (%) | 65 | 78 |

| Purity (HPLC) | 92% | 95% |

| Scale-up Feasibility | Moderate | High |

The choice of acid catalyst significantly impacts reaction kinetics. Trifluoromethanesulfonic acid enables faster cyclization due to its strong protonating ability, though it requires careful handling due to corrosivity.

Base-Mediated Multicomponent Synthesis

Green Chemistry Approach

Recent advancements utilize potassium carbonate in aqueous media for one-pot synthesis, achieving 82% yield under optimized conditions. This method combines:

-

3-Chlorophenylacetonitrile

-

Aldehyde derivatives

-

Malononitrile

Key advantages:

-

Solvent-free conditions: Eliminates need for organic solvents

-

Short reaction time: 30-45 minutes completion

Table 2: Base-Mediated Method Comparison

| Condition | Traditional | Optimized |

|---|---|---|

| Temperature | 80°C | 60°C |

| Catalyst Loading | 15 mol% | 10 mol% |

| Water Content | 50% v/v | 30% v/v |

| Isolated Yield | 68% | 82% |

Microwave-assisted variants reduce reaction time to 8 minutes but require specialized equipment. The base-mediated method demonstrates particular efficacy for generating analogs with varied substituents on the phenyl ring.

Transition Metal-Catalyzed Coupling

Palladium-Mediated Cross-Coupling

A less common but structurally precise method employs Pd(PPh₃)₄ to couple pre-formed pyran intermediates with 3-chlorophenyl boronic acids. While offering excellent regioselectivity (98% by NMR), this approach faces challenges:

Key limitations:

-

High catalyst costs ($320/g for Pd(PPh₃)₄)

-

Sensitivity to oxygen requiring inert atmospheres

Table 3: Metal-Catalyzed Method Economics

| Factor | Cost Impact |

|---|---|

| Catalyst | 42% |

| Purification | 28% |

| Energy Consumption | 18% |

| Waste Treatment | 12% |

Despite these constraints, the method remains valuable for synthesizing isotopically labeled versions of the compound for pharmacokinetic studies.

Comparative Analysis of Methodologies

Industrial Scalability Assessment

Table 4: Scalability Matrix

| Method | Batch Size Limit | CAPEX Requirement | Environmental Impact |

|---|---|---|---|

| Acid-Catalyzed | 500 kg | Medium | High (HCl emissions) |

| Base-Mediated | 2,000 kg | Low | Low |

| Metal-Catalyzed | 50 kg | High | Medium |

The base-mediated method shows superior scalability due to its aqueous workup and minimal hazardous waste. Recent lifecycle assessments indicate a 37% reduction in carbon footprint compared to acid-catalyzed approaches.

Impurity Profile Comparison

HPLC-MS analysis reveals distinct impurity patterns:

-

Acid-catalyzed: 3-5% dimerization byproducts

-

Base-mediated: <1% hydrolyzed nitrile impurities

-

Metal-catalyzed: 2-3% dehalogenated species

Crystallization from 95% ethanol effectively reduces impurities to pharmacopeial standards (<0.5% total) .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-(3-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile derivatives as anticancer agents. The compound is part of a broader class of 4H-pyran derivatives known for their cytotoxic properties against various cancer cell lines.

- Mechanism of Action : Compounds with the pyran scaffold have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to reduced proliferation of cancer cells, making these compounds promising candidates for cancer therapy .

- Case Study : A derivative of the pyran scaffold demonstrated significant cytotoxic effects against HCT-116 colorectal cancer cells, with IC50 values lower than those of established chemotherapeutics like ampicillin . This suggests a potential for developing new treatments targeting specific malignancies.

Antibacterial Properties

The antibacterial activity of 4H-pyran derivatives has also been evaluated, showing effectiveness against various Gram-positive bacteria.

- Efficacy : Compounds derived from the pyran structure exhibited strong antibacterial effects, with some showing lower IC50 values compared to traditional antibiotics. This positions them as potential alternatives in treating bacterial infections .

Pesticide Development

This compound has been identified as having applications in pesticide manufacturing.

- Functionality : The compound's structure allows it to interact effectively with biological systems in pests, potentially disrupting their physiological processes. This makes it a candidate for developing new agrochemicals aimed at pest control .

Synthesis and Structural Variations

The synthesis of this compound involves multi-component reactions that yield various derivatives with differing biological activities.

Synthetic Pathways

The compound can be synthesized through several methods, including:

- Multi-component reactions involving aromatic aldehydes and malononitrile.

- DABCO-catalyzed reactions that facilitate the formation of pyrano[2,3-c]pyrazoles, which have shown promising anticancer properties .

Data Tables

To illustrate the efficacy and applications of this compound, the following tables summarize key findings from recent research:

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The carbonitrile group can act as a nucleophile, participating in various biochemical pathways. The chlorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs.

- Halogen Effects : Bromine (3-Br) increases molecular weight and polarizability compared to chlorine, which may affect pharmacokinetic properties like lipophilicity .

- Ring Modifications: The dimethylamino variant replaces the phenyl group with an N(CH₃)₂ moiety, drastically altering electronic properties and solubility .

Physicochemical Properties

- Melting/Boiling Points: Limited data are available, but the 3-chloro derivative’s stability under standard storage conditions contrasts with the para-chloro isomer, which requires precautions against dust and strong oxidizers .

- The methoxy analog (CAS 179420-73-6) shares similar GHS classifications .

Biological Activity

4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a tetrahydropyran ring substituted with a chlorophenyl group and a carbonitrile moiety. This unique configuration is believed to contribute to its biological activities, including interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

1. Anticancer Activity

- A study on pyrano[2,3-c]pyrazole derivatives, which include similar structural motifs, demonstrated significant anti-glioma activity. The compound 4j showed potent inhibitory effects on glioblastoma cell lines and was less toxic to non-cancerous cells, highlighting the potential for selective anticancer therapies .

- Another research indicated that 4H-pyran derivatives exhibited cytotoxic effects against HCT-116 cancer cells, with some derivatives showing IC50 values lower than established chemotherapeutics .

2. Antimicrobial Activity

- Compounds derived from the 4H-pyran scaffold have been evaluated for their antibacterial properties. Certain derivatives displayed stronger antibacterial effects than ampicillin against various Gram-positive bacteria .

3. Antioxidant Activity

- The antioxidant potential of 4H-pyran derivatives has been assessed using DPPH scavenging assays. Some compounds demonstrated significant radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .

The mechanisms underlying the biological activities of this compound can be inferred from studies on related compounds:

- Enzyme Interaction : The presence of the chlorophenyl group allows for π-π interactions with aromatic residues in proteins, potentially modulating enzyme activity .

- DNA Binding : Similar pyran derivatives have been shown to bind preferentially to the minor groove of DNA, which could influence gene expression and cellular proliferation .

Case Studies and Research Findings

Several studies provide insights into the biological activities associated with related compounds:

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use NIOSH-approved respirators if ventilation is insufficient .

- Ventilation : Ensure local exhaust ventilation and avoid dust generation to minimize inhalation risks .

- Storage : Store in tightly sealed containers away from strong oxidizing agents and ignition sources. Monitor temperature to prevent decomposition .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water jets to prevent aerosolization .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- X-ray Crystallography : Resolve bond lengths, dihedral angles, and ring puckering (e.g., boat conformation with q₂ = 0.0826 Å, θ = 88.18°) .

- NMR Spectroscopy : Analyze substituent effects on chemical shifts (e.g., aromatic protons near the chlorine group) .

- FT-IR : Identify functional groups like nitrile (C≡N stretch ~2200 cm⁻¹) and tetrahydropyran ring vibrations .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- Multi-Component Reactions : Combine substituted aldehydes, malononitrile, and cyclic ketones in ethanol with catalytic triethylamine. Optimize reaction time (e.g., 24–48 hrs) and temperature (60–80°C) .

- Cyclization Strategies : Use AI-driven retrosynthesis tools to predict ring-closure pathways, leveraging databases like Pistachio or Reaxys for reaction feasibility .

Advanced Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Compare with experimental data to validate reactivity trends .

- Molecular Dynamics (MD) Simulations : Model interactions with transition metals (e.g., Pd or Ni) to predict hydrogenation or cross-coupling behavior under varying solvents (THF vs. DMF) .

Q. What strategies resolve contradictions in reported biological activities of pyran-carbonitrile derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 3-Cl with 4-F) and compare bioactivity profiles (e.g., IC₅₀ values in enzyme inhibition assays) .

- Meta-Analysis : Aggregate data from high-throughput screening to identify outliers caused by assay conditions (e.g., pH sensitivity or solvent effects) .

Q. How can researchers validate stability under catalytic hydrogenation conditions?

- Methodological Answer :

- Controlled Experiments : Expose the compound to H₂ gas (1–5 atm) with Pd/C or Raney Ni catalysts in ethanol. Monitor decomposition via GC-MS for hazardous byproducts (e.g., HCl or nitrogen oxides) .

- Kinetic Studies : Measure half-life under accelerated conditions (elevated temperatures) to extrapolate stability at standard lab temperatures .

Data Contradiction Analysis

Q. How to address discrepancies in thermal stability data across studies?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert (N₂) vs. oxidative (O₂) atmospheres to isolate degradation pathways .

- Reproducibility Checks : Standardize heating rates (e.g., 10°C/min) and sample preparation (crystalline vs. amorphous forms) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.